mechanism of action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine in vitro
mechanism of action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine. Leveraging established methodologies and insights from the broader class of imidazo[4,5-b]pyridine derivatives, this document outlines a logical and technically robust approach to characterizing the molecular targets and cellular effects of this compound.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to naturally occurring purines.[1][2][3] This resemblance allows compounds of this class to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based structures.[2][4] Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, with notable applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4][5][6][7]
A significant body of research has identified protein kinases as a primary target class for imidazo[4,5-b]pyridines.[8][9] Specific derivatives have been shown to be potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like TrkA and members of the TAM family (Tyro3, Axl, Mer).[10][11][12][13][14] The mechanism of inhibition often involves direct competition with ATP in the kinase active site.
This guide focuses on 2-cyclohexyl-3H-imidazo[4,5-b]pyridine , a specific derivative where the 2-position of the imidazo[4,5-b]pyridine core is substituted with a cyclohexyl group. While direct studies on this particular molecule are limited, its structural features suggest a strong potential for biological activity, likely mediated through kinase inhibition. The bulky, hydrophobic cyclohexyl group is anticipated to play a significant role in target recognition and binding affinity.
Postulated Primary Mechanism of Action: Kinase Inhibition
Based on the extensive literature for the imidazo[4,5-b]pyridine scaffold, the most probable in vitro mechanism of action for 2-cyclohexyl-3H-imidazo[4,5-b]pyridine is the inhibition of one or more protein kinases. The core heterocycle can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the 2-position substituent, in this case, the cyclohexyl group, will occupy an adjacent hydrophobic pocket, contributing to binding affinity and selectivity.
The following sections outline a systematic approach to test this hypothesis, from initial broad screening to specific target validation and pathway analysis.
Experimental Workflow for Mechanistic Elucidation
This section details a step-by-step experimental plan to systematically investigate the mechanism of action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine.
Phase 1: Initial Phenotypic Screening and Target Class Identification
The initial phase aims to confirm biological activity in a cellular context and to perform a broad screen to identify the most likely protein kinase targets.
The first step is to assess the compound's ability to inhibit the growth of various human cancer cell lines. This provides a robust and quantifiable measure of its biological activity.
Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia). Include cell lines known to be sensitive to inhibitors of specific kinase families, if available. Examples include HCT116 (colon), MCF-7 (breast), A549 (lung), and K562 (leukemia).[1][7][10]
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a standard period (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability reagent such as resazurin, MTT, or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal (fluorescence or luminescence) and normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
To identify potential kinase targets, a broad-panel kinase screen is the most efficient approach. Several commercial services offer screening against hundreds of purified kinases.
Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit 2-cyclohexyl-3H-imidazo[4,5-b]pyridine to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screening Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for the initial screen.
-
Assay Principle: These assays typically measure the remaining kinase activity after incubation with the test compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. A common threshold for identifying a "hit" is >50% or >75% inhibition.
Phase 2: Target Validation and Mechanistic Confirmation
Once potential kinase targets are identified, the next phase focuses on validating these interactions and elucidating the mechanism of inhibition.
For the top kinase hits from the panel screen, detailed enzymatic assays are performed to determine the potency of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents: Obtain purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Reaction Setup: In a microplate, combine the kinase and a serial dilution of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).
-
Detection: After a set time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, LanthaScreen™, or HTRF®.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and determine the IC50 value.
To confirm that the compound inhibits the target kinase within a cellular environment, it is crucial to assess the phosphorylation status of a known downstream substrate of that kinase.
Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Treatment: Treat a relevant cell line with increasing concentrations of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine for a short period (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase's substrate and the total protein as a loading control. For example, to assess Aurora B inhibition, an antibody against phospho-Histone H3 (Ser10) can be used.[10]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Phase 3: Advanced Mechanistic Studies
For a more in-depth understanding, further biophysical and cellular assays can be employed.
To confirm direct binding of the compound to the target kinase, biophysical methods can be used.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.
-
Binding Analysis: Flow different concentrations of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine over the chip surface and measure the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Since many kinases targeted by imidazo[4,5-b]pyridines are involved in cell cycle regulation (e.g., Aurora kinases, CDKs), analyzing the effect of the compound on the cell cycle distribution is a valuable mechanistic endpoint.
Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to identify any cell cycle arrest.
Data Presentation and Pathway Visualization
Clear presentation of quantitative data is essential for interpretation.
Table 1: Summary of In Vitro Antiproliferative Activity
| Cell Line | Tissue Origin | IC50 (µM) |
| HCT116 | Colon | [Insert Data] |
| MCF-7 | Breast | [Insert Data] |
| A549 | Lung | [Insert Data] |
| K562 | Leukemia | [Insert Data] |
Table 2: Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | Enzymatic IC50 (µM) | Cellular IC50 (µM) |
| [Kinase A] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Kinase B] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Kinase C] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing the Experimental Workflow and Potential Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the investigation and a hypothetical signaling pathway.
Caption: Experimental workflow for mechanism of action studies.
Caption: Postulated signaling pathway for kinase inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow to elucidate the in vitro mechanism of action of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine. The proposed experiments, beginning with broad phenotypic and target-class screening and progressing to specific enzymatic and cell-based validation assays, will provide a robust characterization of the compound's molecular target and its cellular consequences.
While kinase inhibition is the most probable mechanism, researchers should remain open to other possibilities. If kinase screening yields no significant hits, alternative hypotheses, such as inhibition of other ATP-binding enzymes or interaction with G-protein coupled receptors, could be explored using appropriate screening platforms. The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests a wide range of potential biological interactions that can be systematically investigated.[2][5][15]
References
- Vertex Pharmaceuticals. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
- Gawel, K., et al. (2017).
- EvitaChem. (n.d.). 2-cyclohexyl-3H-imidazo[4,5-b]pyridine (EVT-1657989). EvitaChem.
- Wang, L., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. PubMed.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers.
- Perin, N., et al. (n.d.).
- AstraZeneca. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Journal of Medicinal Chemistry.
- Bistrović, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Piguel, S., et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. PubMed.
- El-Gazzar, M. G., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC.
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
- Gawel, K., et al. (2017).
- Al-Rashood, S. T., et al. (2012).
- Gawel, K., et al. (2017).
- IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
- Yaka, M., et al. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
- Kamal, A., et al. (2017).
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. evitachem.com [evitachem.com]
